molecular formula C13H9Cl2NO2 B5797047 2,5-dichloro-N-(2-hydroxyphenyl)benzamide

2,5-dichloro-N-(2-hydroxyphenyl)benzamide

Cat. No. B5797047
M. Wt: 282.12 g/mol
InChI Key: FTTNRYQLRPZUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-hydroxyphenyl)benzamide, commonly known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first synthesized in 1966 by Ciba-Geigy, and it has since become one of the most commonly used NSAIDs in the world. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.

Mechanism of Action

Diclofenac works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. It does this by blocking the action of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. In addition, diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage. Diclofenac has also been shown to have a neuroprotective effect, as it can reduce the production of glutamate, which is involved in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, it has a well-established synthesis method and has been extensively studied, making it a reliable compound for use in experiments. However, diclofenac also has some limitations. It has been shown to have a number of side effects, including gastrointestinal bleeding and liver toxicity, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research involving diclofenac. One area of interest is the development of new formulations of diclofenac that can reduce its side effects. Another area of interest is the investigation of diclofenac's potential use in the treatment of cancer. In addition, there is ongoing research into the mechanism of action of diclofenac, which may lead to the development of new drugs with similar properties. Finally, there is interest in using diclofenac as a tool for studying the inflammatory response and its role in disease.

Synthesis Methods

The synthesis of diclofenac involves the reaction of 2,5-dichlorobenzoic acid with 2-hydroxyaniline in the presence of thionyl chloride. The resulting product is then treated with sodium hydroxide to form the final compound, diclofenac. This synthesis method has been well-established and is widely used in the pharmaceutical industry.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition, diclofenac has been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.

properties

IUPAC Name

2,5-dichloro-N-(2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-5-6-10(15)9(7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTNRYQLRPZUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-n-(2-hydroxyphenyl)benzamide

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